Cas no 152783-29-4 (1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)-)
![1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)- structure](https://it.kuujia.com/scimg/cas/152783-29-4x500.png)
152783-29-4 structure
Nome del prodotto:1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)-
1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)-
- 1-(8-Methyl-3-(4-methylphenyl)-8-azabicyclo(3.2.1)oct-2-yl)-1-propanone (1R-(exo,exo))-
- 1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]propan-1-one
- 1-Propanone, 1-(8-methyl-3-(4-methylphenyl)-8-azabicyclo(3.2.1)oct-2-yl)-, (1R-(exo,exo))-
- 2beta-Propanoyl-3beta-(4-tolyl)tropane
- 2-Propanoyl-3-(4-toluyl)tropane
- 2-Propanoyl-3-(4-tolyl)tropane
- 2-PTT
- rel-(+)-1-[(1R,2S,3S,5S)-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-1-propanone
- 2beta-propanoyl-3beta-(4-tolyl)-tropane
- 152783-29-4
- 1-[(1R,2S,3S,5S)-8-METHYL-3-(4-METHYLPHENYL)-8-AZABICYCLO[3.2.1]OCTAN-2-YL]PROPAN-1-ONE
- SCHEMBL20942835
- DTXSID60934599
-
- Inchi: InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3
- Chiave InChI: PZEAJTAVRYLBTK-UHFFFAOYSA-N
- Sorrisi: CC1=CC=C(C2CC3CCC(N3C)C2C(CC)=O)C=C1
Proprietà calcolate
- Massa esatta: 271.19375
- Massa monoisotopica: 271.193614
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.3
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.035
- Punto di ebollizione: 389.1°Cat760mmHg
- Punto di infiammabilità: 137.8°C
- Indice di rifrazione: 1.535
- PSA: 20.31
1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)- Letteratura correlata
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
152783-29-4 (1-Propanone,1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]oct-2-yl]-,rel-(+)-) Prodotti correlati
- 2228950-73-8(3-(propan-2-yloxy)methyloxolane-2,5-dione)
- 1505966-87-9(isopropyl 3,6-dichloropyridazine-4-carboxylate)
- 942008-82-4(1-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide)
- 2227649-30-9((3R)-3-(3,4-dihydro-1H-2-benzopyran-6-yl)-3-hydroxypropanoic acid)
- 1805217-98-4(Methyl 3-chloro-2-cyano-4-formylbenzoate)
- 1158246-66-2(1-(4-ethoxy-3-fluorophenyl)ethanol)
- 952986-91-3(2-5-(4-methoxyphenyl)-1,2-oxazol-3-yl-1-(3-methylpiperidin-1-yl)ethan-1-one)
- 1547915-93-4(3-(5-Methylpyridin-3-yl)butan-2-ol)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 1189106-92-0(7-Bromo-2,8-dimethylquinoline-3-carboxylic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
